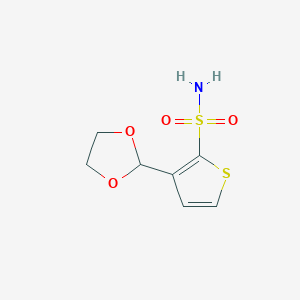

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Vue d'ensemble

Description

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 103011-39-8 . It has a molecular weight of 235.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 235.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique

Organic Semiconductors

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide: is utilized in the field of organic semiconductors. Thiophene derivatives are known for their role in the advancement of organic semiconductors due to their stable π-conjugated systems which are essential for charge transport . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , where they contribute to the development of flexible, lightweight, and low-cost electronic devices .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties. They are investigated for their potential as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic agents . The incorporation of the 3-(1,3-Dioxolan-2-yl) moiety can enhance the bioavailability and efficacy of these compounds, making them valuable in drug development and therapeutic applications.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are applied as corrosion inhibitors. The sulfonamide group in This compound can interact with metal surfaces to form protective layers, thereby preventing corrosion. This application is crucial in extending the life of metal structures and components in harsh environments .

Fluorescent Probes

This compound is used in the preparation of fluorescent probes for the detection of biological molecules. For instance, it serves as a reactant for the creation of a ratiometric fluorescent probe that can specifically detect cysteine over other amino acids like homocysteine and glutathione . This specificity is vital for studying cellular processes and diagnosing diseases.

Inhibitors of Calmodulin Kinase II

The compound is involved in the synthesis of inhibitors for calmodulin kinase II, an enzyme that plays a significant role in calcium signaling within cells. Inhibitors like KN-93 are synthesized using this thiophene derivative, which can be crucial for research into neurological disorders and cardiac diseases .

Antitumor Agents

This compound: is also applied in the synthesis of antitumor agents. Its structure can be incorporated into molecules designed to interact with cancer cells, potentially leading to new treatments that target specific pathways involved in tumor growth and metastasis .

Propriétés

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUFMHACHQMTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)

![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)

![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)

![N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2979759.png)

![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)